molecular formula C11H12BrNO B11864598 6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one

6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11864598
M. Wt: 254.12 g/mol
InChI Key: WYRXSGXVKBUKEH-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and an ethyl group in the structure may impart unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available quinoline derivatives.

    Bromination: Introduction of the bromine atom at the 6th position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

    Cyclization: Formation of the dihydroquinolinone ring may involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives using oxidizing agents.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions at the bromine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Lacks the ethyl and dihydroquinolinone moieties.

    1-Ethyl-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atom.

    Quinolin-4(1H)-one: Lacks both the bromine and ethyl groups.

Uniqueness

6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of the bromine atom, ethyl group, and dihydroquinolinone structure, which may impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

6-bromo-1-ethyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C11H12BrNO/c1-2-13-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3

InChI Key

WYRXSGXVKBUKEH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

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